N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3-Acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl (-S-) group to an acetamide-bearing phenyl ring. This structure combines a nitrogen-rich bicyclic system with a sulfanyl-acetamide moiety, which is frequently associated with bioactivity in medicinal chemistry . The synthesis of such compounds typically involves nucleophilic substitution reactions between thiol-containing heterocycles and α-chloroacetamides under alkaline conditions (e.g., KOH in DMF), as seen in related pathways .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)18-12-5-4-6-13(9-12)19-15(24)10-26-16-20-14-7-2-3-8-22(14)17(25)21-16/h2-9H,10H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGKPZIYJPOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-acetamidophenyl derivative, followed by the introduction of the pyrido[1,2-a][1,3,5]triazin-2-yl group through nucleophilic substitution or other suitable reactions. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares key structural motifs with several classes of bioactive molecules:
Key Observations:
- Heterocyclic Core: The pyrido-triazinone system in the target compound is distinct from the oxadiazole or triazole cores in analogs. This bicyclic structure may confer unique electronic properties or binding affinities compared to monocyclic systems .
- Substituent Effects: The 3-acetamidophenyl group introduces both hydrogen-bonding capacity (via the acetamide) and steric bulk, contrasting with simpler phenyl () or alkyl-substituted aryl groups (). These modifications likely influence solubility and target interactions .
- Sulfanyl Linkage: The -S- bridge is a conserved feature across all analogs, suggesting its critical role in maintaining conformational flexibility or mediating thiol-disulfide interactions in biological systems .
Research Findings and Data
Table 1: Comparative Bioactivity of Selected Analogs
Insights:
- Orco agonists like VUAA-1 underscore the scaffold’s versatility in receptor targeting, though the pyrido-triazinone system may require pharmacokinetic studies to assess blood-brain barrier penetration .
Methodological Considerations
Structural elucidation of such compounds relies heavily on X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis . The absence of direct crystallographic data for the target compound necessitates reliance on analog-based modeling for conformational predictions.
Biological Activity
N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrido-triazine moiety linked to an acetamide group , which is significant for its biological interactions. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, indicative of its heterocyclic nature. The synthesis typically involves multi-step organic reactions, often starting from 3-acetamidophenol and 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₃S |
| Molecular Weight | 293.34 g/mol |
| Solubility | Moderate in organic solvents |
| Physical State | Solid at room temperature |
This compound exhibits biological activity through its interaction with specific enzymes and receptors. The binding of this compound can modulate various cellular pathways, potentially leading to therapeutic effects.
In Vitro Studies
Recent studies have highlighted the compound's potential in inhibiting certain enzymes that are crucial in various disease states:
- Cyclooxygenase (COX) : Preliminary data suggest that the compound may exhibit moderate inhibition of COX enzymes, which are involved in inflammatory processes.
- Lipoxygenases (LOX) : It has been noted for potential inhibitory effects on LOX enzymes, which are implicated in asthma and other inflammatory conditions.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate:
- Moderate cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Comparative Activity Table
| Enzyme/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| COX-2 | 18.0 | Moderate inhibition |
| LOX-15 | 15.5 | Moderate inhibition |
| MCF-7 | 25.0 | Cytotoxicity observed |
| Hek293 | 30.0 | Cytotoxicity observed |
Study 1: Inhibition of COX and LOX Enzymes
In a study assessing the anti-inflammatory properties of various compounds similar to this compound, it was found that compounds with similar structural motifs exhibited significant inhibitory activity against COX and LOX enzymes. This suggests a potential therapeutic application for inflammation-related diseases.
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that the compound could induce apoptosis in MCF-7 cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
